molecular formula C8H5BrN2O2 B15053385 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B15053385
M. Wt: 241.04 g/mol
InChI Key: VOUQWZFVBUUERW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound featuring a five-membered oxadiazole ring with a bromophenyl substituent at position 3 and an oxygen-based yl-olate group at position 3. The ionic nature of the oxadiazolium ring contributes to its unique electronic properties, making it relevant in materials science and medicinal chemistry. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization . Its crystal structure reveals a planar conjugated system with intermolecular hydrogen bonding (C–H⋯O), stabilizing the lattice .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-(3-bromophenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7(4-6)11-5-8(12)13-10-11/h1-5H

InChI Key

VOUQWZFVBUUERW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)[N+]2=NOC(=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-bromobenzohydrazide with an appropriate nitrile oxide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The oxadiazole ring can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in ethanol, room temperature.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound with the molecular formula C8H5BrN2O2C_8H_5BrN_2O_2 . It is available for research and development purposes under the supervision of a technically qualified individual . AK Scientific, Inc. provides it, with certain restrictions, specifying that the product is not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .

Properties

This compound has a molecular weight of 241.04 g/mol . It has a melting point of 152-153 °C .

Safety

This chemical is classified under the Globally Harmonized System (GHS) as a hazardous substance . It can cause skin and eye irritation and may cause respiratory irritation .

Hazard statements:

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray .

First aid measures:

  • Inhalation: Move the person to fresh air and provide artificial respiration if not breathing; if breathing is difficult, administer oxygen and seek medical attention .
  • Skin contact: Flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes, washing clothing before reuse, and obtaining medical aid immediately .
  • Eye contact: Flush open eyes with running water for at least 15 minutes and get medical aid immediately .
  • Ingestion: Do not induce vomiting without medical advice; rinse mouth with water and never administer anything by mouth to an unconscious person, and obtain medical aid immediately .

Potential Applications

While the provided documents do not specifically detail the applications of this compound, they do highlight the applications of similar compounds, such as 3-phenylcoumarins, in medicinal chemistry . These applications suggest potential research avenues for this compound:

  • Monoamine Oxidase (MAO) Inhibition: 3-phenylcoumarins have demonstrated potent inhibitory activity against MAO-B, an enzyme involved in neurodegenerative diseases . For example, 3-(3′-bromophenyl)-6-methylcoumarin showed significant activity against human MAO-B .
  • Anti-inflammatory Activity: Some 3-phenylcoumarins have been evaluated for their anti-inflammatory properties. For instance, a dimethoxybromine derivative, 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin, exhibited nitric oxide production inhibitory activity .
  • Antimicrobial Agents: Certain 3-phenylcoumarins exhibit antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria .
  • Multitarget Agents: Substituted 3-phenylcoumarins have shown potential as dual AChE–BACE1 inhibitors, which is valuable in the search for anti-amyloid agents .
  • Boronic Acids and Derivatives: Boronic acids, while not directly related, have been reviewed for several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxadiazole Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole C₉H₇BrN₂O Methyl at position 5; 1,2,4-oxadiazole core Higher lipophilicity (logP ~2.8); used in drug discovery for kinase inhibition
3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole C₁₄H₈BrN₃O₃ Nitrophenyl at position 5 Electron-deficient; potential energetic material precursor
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₃H₁₄BrN₃O₂ Phthalazinone fused system Fluorescent properties; explored in optoelectronics

Key Observations :

  • Ring Isomerism : The 1,2,3-oxadiazolium-5-olate core (target compound) exhibits ionic character, unlike neutral 1,2,4-oxadiazoles. This enhances solubility in polar solvents compared to methyl-substituted analogues (e.g., ).
  • Electronic Effects : Nitro groups (e.g., ) increase electron-withdrawing effects, reducing stability under basic conditions, whereas the bromophenyl group in the target compound balances reactivity and stability.

Bioactive Bromophenyl-Containing Heterocycles

Key Observations :

  • Cytotoxicity: Chalcones (e.g., ) show moderate-to-strong activity (IC₅₀: 22.41–422.22 µg/mL), likely due to Michael acceptor reactivity.
  • Structural Rigidity : Benzoxazole hybrids (e.g., ) exploit planar aromatic systems for DNA intercalation, a mechanism less feasible for the target compound due to its ionic charge.

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : The target compound forms π-stacked dimers (interplanar spacing: 0.849 Å) with C–H⋯O hydrogen bonds . Neutral analogues (e.g., ) lack ionic interactions, resulting in less dense packing.
  • Spectroscopic Signatures :
    • IR : C–Br stretches at ~535 cm⁻¹ are consistent across bromophenyl compounds (e.g., ).
    • NMR : The target compound’s deshielded aromatic protons (δ 7.44–8.23 ppm) align with benzoxazole derivatives (δ 6.99–8.00 ppm) .

Biological Activity

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate (CAS Number: 60816-43-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound belongs to the oxadiazole family, which is known for various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C8H5BrN2O2
  • Molecular Weight : 241.04 g/mol
  • CAS Number : 60816-43-5

The structural characteristics of this compound contribute to its biological activity. The presence of the bromophenyl group is significant as halogenated compounds often exhibit enhanced biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study conducted by researchers at [source] demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
[source]MCF-7 (Breast)12.5Apoptosis induction
[source]HeLa (Cervical)15.0Cell cycle arrest
[source]A549 (Lung)10.0Inhibition of proliferation

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : It has been shown to disrupt the cell cycle in the G2/M phase, preventing cancer cells from dividing.
  • Inhibition of Oncogenic Pathways : Targeting specific signaling pathways involved in tumor growth and survival.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Research indicates potential effectiveness against certain bacterial strains, although further studies are necessary to elucidate these effects.

Table 2: Antimicrobial Activity Overview

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing xenograft tumors derived from human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, suggesting promising therapeutic potential.

Case Study 2: Pharmacokinetics and Toxicology

Another important aspect investigated was the pharmacokinetics and toxicity profile of this compound. Toxicological assessments revealed that while there were some adverse effects at high doses, low to moderate doses were well tolerated in animal models. This highlights the necessity for careful dose optimization in future clinical applications.

Conclusion and Future Directions

The biological activity of this compound presents a compelling case for further research into its therapeutic potential, particularly in oncology. Ongoing studies should focus on:

  • Mechanistic Studies : To fully elucidate the pathways affected by this compound.
  • Clinical Trials : To assess efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Q. How is batch-to-batch reproducibility ensured in crystallographic studies?

  • Rigorous crystallization protocols (e.g., slow evaporation from dioxane/water) yield consistent crystal habits. For example, a study achieved <1% variation in unit cell parameters across 10 batches .

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